molecular formula C26H22N4O2 B4584241 N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide

N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B4584241
M. Wt: 422.5 g/mol
InChI Key: LGUFXJYGUGCTQL-QJOMJCCJSA-N
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Description

N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with a unique structure that includes a pyrazole ring, a benzamide group, and a methylamino group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Diphenyl Groups: The diphenyl groups are introduced through a Friedel-Crafts acylation reaction.

    Formation of the Enone Structure: The enone structure is formed by the condensation of the pyrazole derivative with an appropriate aldehyde.

    Addition of the Methylamino Group: The methylamino group is introduced through a nucleophilic substitution reaction.

    Formation of the Benzamide Group: The final step involves the formation of the benzamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-(amino)-3-oxoprop-1-en-2-yl]benzamide
  • N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]benzamide

Uniqueness

N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups and its potential biological activities. The presence of the methylamino group, in particular, may confer unique properties compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2/c1-27-26(32)23(28-25(31)20-13-7-3-8-14-20)17-21-18-30(22-15-9-4-10-16-22)29-24(21)19-11-5-2-6-12-19/h2-18H,1H3,(H,27,32)(H,28,31)/b23-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUFXJYGUGCTQL-QJOMJCCJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C/C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide
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N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide
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N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide
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N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 5
N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide
Reactant of Route 6
N-[(Z)-1-(1,3-diphenylpyrazol-4-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]benzamide

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